molecular formula C19H17ClN2O4S B6525458 2-[2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione CAS No. 919660-08-5

2-[2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B6525458
CAS No.: 919660-08-5
M. Wt: 404.9 g/mol
InChI Key: HASQWUQCBJPQNE-UHFFFAOYSA-N
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Description

This compound features a thiazolidine-1,1,3-trione core substituted with a 2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl group.

Properties

IUPAC Name

2-[2-chloro-5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c20-16-6-5-14(11-17(16)22-18(23)8-10-27(22,25)26)19(24)21-9-7-13-3-1-2-4-15(13)12-21/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASQWUQCBJPQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)N4C(=O)CCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. For instance, it interacts with enzymes such as cytochrome P450, which is crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can activate or inhibit receptors, leading to changes in downstream signaling pathways. These interactions result in alterations in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and modulating immune responses. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. This compound can affect metabolic flux and metabolite levels by inhibiting or modulating enzyme activity. Additionally, it can influence the levels of cofactors required for enzymatic reactions, thereby impacting overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within the cell can determine its overall biochemical and cellular effects.

Biological Activity

The compound 2-[2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring fused with a chloro-substituted phenyl group and a tetrahydroisoquinoline moiety. This unique structure allows it to interact with various biological targets.

Research indicates that compounds within the thiazolidine family exhibit diverse biological activities through several mechanisms:

  • Anticancer Activity : Thiazolidine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies on related thiazolidin-4-one derivatives demonstrated significant cytotoxic effects against glioblastoma cells through apoptosis pathways and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Efficacy Against Cancer

A key study assessed the anticancer properties of thiazolidinone derivatives similar to the compound . The following table summarizes the binding affinities of these compounds to specific cancer-related targets:

CompoundBinding Affinity (kcal/mol)Target
5a-9.8AURKA
5b-9.0AURKA
5c-8.9AURKA
5d-9.2VEGFR-2
5e-8.7VEGFR-2

These results suggest that the compound may exhibit strong interactions with key proteins involved in tumor growth and angiogenesis .

Case Studies

  • Glioblastoma Treatment : In vitro studies using LN229 glioblastoma cell lines showed that thiazolidinone derivatives could significantly reduce cell viability and promote apoptosis through caspase activation .
  • Breast Cancer Models : Another study highlighted the effectiveness of related compounds in inhibiting breast cancer cell proliferation via modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Comparison: Thiazolidine Trione Derivatives

Compound Name Molecular Formula Key Substituents Biological/Physicochemical Notes
Target Compound C₁₉H₁₆ClN₂O₄S 2-chlorophenyl, tetrahydroisoquinoline carbonyl High lipophilicity; potential CNS activity
5-Phenyl-1λ⁶,2-thiazolidine-1,1,3-trione C₉H₉NO₃S Phenyl Simpler structure; used in metabolic studies
  • Structural Differences: The target compound’s tetrahydroisoquinoline carbonyl group introduces steric bulk and hydrogen-bonding capacity compared to the phenyl group in CID 57366998 .
  • Bioactivity: Thiazolidine triones are often associated with sulfonamide-like enzyme inhibition (e.g., carbonic anhydrase), but the tetrahydroisoquinoline moiety in the target compound may confer unique receptor affinity (e.g., opioid or adrenergic systems) .

Chlorinated Aromatic Systems

describes a triazole-thione compound with dual chlorophenyl groups linked via hydrogen-bonded networks . While structurally distinct, the chlorinated aromatic systems in both compounds suggest shared physicochemical traits:

  • Electron-Withdrawing Effects : Chlorine substituents enhance stability and resistance to oxidative degradation.
  • Crystallinity: The triazole-thione in forms a hexamer via N–H···O/S bonds , whereas the target compound’s tetrahydroisoquinoline group may favor π-π stacking or hydrophobic interactions.

Triazole-Containing Analogues

Etaconazole and propiconazole () are triazole-based antifungals with dichlorophenyl groups . Though lacking the thiazolidine trione core, they highlight the role of chlorinated aromatics and heterocycles in bioactivity:

  • Antifungal Activity : Triazoles inhibit cytochrome P450 enzymes, but the target compound’s thiazolidine trione may target different pathways (e.g., sulfotransferases) .
  • Metabolic Stability : Chlorine atoms in both compound classes reduce metabolic clearance, extending half-life .

Research Findings and Implications

Neurochemical Considerations

highlights MPTP, a tetrahydroisoquinoline analog, as a neurotoxin causing Parkinsonism via substantia nigra damage .

Physicochemical Data Gap

No experimental data (e.g., solubility, logP) are available for the target compound. However, based on CID 57366998 (logP ~1.5 for phenyl-substituted thiazolidine trione), the target compound’s logP is estimated to exceed 3.0 due to its chlorophenyl and tetrahydroisoquinoline groups .

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